molecular formula C10H14O3 B12005145 3-(2-Methoxyphenyl)-1,2-propanediol

3-(2-Methoxyphenyl)-1,2-propanediol

Cat. No.: B12005145
M. Wt: 182.22 g/mol
InChI Key: DIEYXQVDPMJJRM-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1,2-propanediol: is an organic compound with the molecular formula C10H14O3 It is a derivative of phenylpropanediol, where a methoxy group is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1,2-propanediol can be achieved through several methods. One common approach involves the reduction of 3-(2-Methoxyphenyl)-1,2-propanedione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient large-scale production with high yields.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1,2-propanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-(2-Methoxyphenyl)-1,2-propanedione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can yield 3-(2-Methoxyphenyl)-1,2-propanol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 or LiAlH4 in THF or ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 3-(2-Methoxyphenyl)-1,2-propanedione.

    Reduction: 3-(2-Methoxyphenyl)-1,2-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxyphenyl)-1,2-propanediol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the diol moiety play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)-1,2-propanedione: An oxidized form of the compound with different reactivity and applications.

    3-(2-Methoxyphenyl)-1,2-propanol: A reduced form with distinct chemical properties.

    2-(2-Methoxyphenyl)ethanol: A structurally similar compound with a shorter carbon chain.

Uniqueness

3-(2-Methoxyphenyl)-1,2-propanediol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

3-(2-methoxyphenyl)propane-1,2-diol

InChI

InChI=1S/C10H14O3/c1-13-10-5-3-2-4-8(10)6-9(12)7-11/h2-5,9,11-12H,6-7H2,1H3

InChI Key

DIEYXQVDPMJJRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(CO)O

Origin of Product

United States

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